
Benzoxazole, 5-chloro-2-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 5-chloro-2-(2-furanyl)- is a heterocyclic aromatic compound that features a benzoxazole core with a chlorine atom at the 5-position and a furan ring at the 2-position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For Benzoxazole, 5-chloro-2-(2-furanyl)-, the synthetic route may involve the reaction of 5-chloro-2-aminophenol with 2-furancarboxaldehyde under acidic or basic conditions . Catalysts such as metal catalysts, nanocatalysts, or ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 5-chloro-2-(2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Benzoxazole, 5-chloro-2-(2-furanyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoxazole, 5-chloro-2-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking or π-cation interactions. The oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors, facilitating non-covalent interactions with target molecules . These interactions can modulate various biological pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoxazole, 5-chloro-2-(2-furanyl)- include other benzoxazole derivatives such as:
- Benzoxazole, 2-(2-furanyl)-
- Benzoxazole, 5-chloro-2-(2-thienyl)-
- Benzoxazole, 5-bromo-2-(2-furanyl)-
Uniqueness
Benzoxazole, 5-chloro-2-(2-furanyl)- is unique due to the presence of both a chlorine atom and a furan ring, which can impart distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity in substitution reactions, while the furan ring can contribute to its biological activity and interaction with molecular targets .
Properties
CAS No. |
123119-68-6 |
|---|---|
Molecular Formula |
C11H6ClNO2 |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
5-chloro-2-(furan-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C11H6ClNO2/c12-7-3-4-9-8(6-7)13-11(15-9)10-2-1-5-14-10/h1-6H |
InChI Key |
WIRPQNBGAHXHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


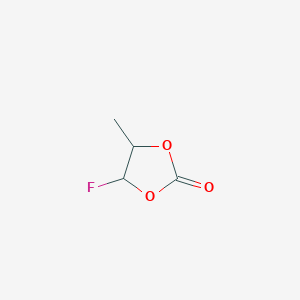
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
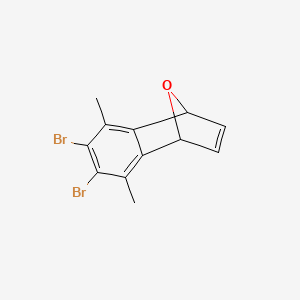

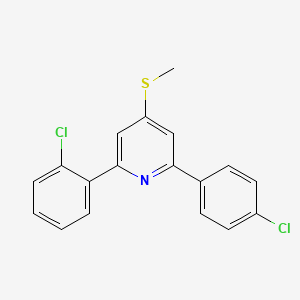
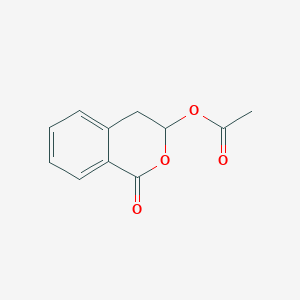
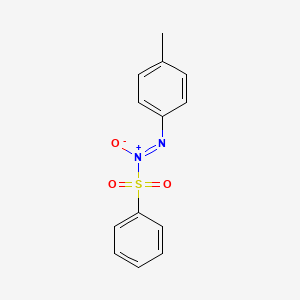
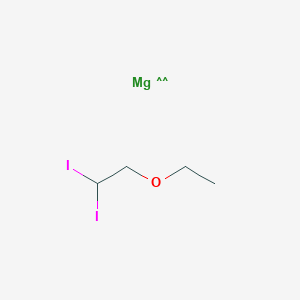
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
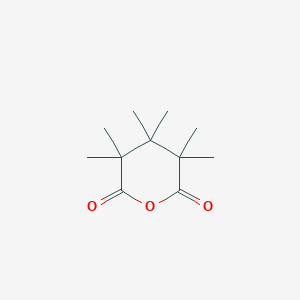
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)
